

Spectroscopic analysis of N-Methyldiethanolamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyldiethanolamine

Cat. No.: B056640

[Get Quote](#)

Spectroscopic Analysis of N-Methyldiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **N**-Methyldiethanolamine (MDEA) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes quantitative data, detailed experimental protocols, and a visual workflow to support research and development activities.

Spectroscopic Data Summary

The following sections present the quantitative data obtained from the spectroscopic analysis of **N**-Methyldiethanolamine. The data is organized for clarity and easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **N**-Methyldiethanolamine.

Table 1: ^1H NMR Spectroscopic Data for **N**-Methyldiethanolamine

Chemical Shift (δ) ppm	Assignment	Description of Protons
4.10	-OH	Protons of the hydroxyl groups
3.64	-CH ₂ -O	Methylene protons adjacent to the oxygen atom
2.57	-CH ₂ -N	Methylene protons adjacent to the nitrogen atom
2.30	N-CH ₃	Protons of the methyl group attached to the nitrogen atom
<p>Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]</p>		

Table 2: ¹³C NMR Spectroscopic Data for **N-Methyldiethanolamine**

Chemical Shift (δ) ppm	Assignment	Description of Carbons
~60-70	-CH ₂ -O	Methylene carbons adjacent to the oxygen atom
~40-60	-CH ₂ -N	Methylene carbons adjacent to the nitrogen atom
~40-50	N-CH ₃	Methyl carbon attached to the nitrogen atom
Note: The chemical shift ranges are approximate and based on typical values for similar functional groups.[2]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Methyldiethanolamine**. The spectrum of MDEA is characterized by the following absorption bands.

Table 3: Infrared (IR) Absorption Data for **N-Methyldiethanolamine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3550 - 3200	O-H stretch (H-bonded)	Alcohol (-OH)	Strong, Broad
3000 - 2850	C-H stretch	Alkane (CH ₂ , CH ₃)	Medium
1470 - 1450	C-H bend	Alkane (CH ₂)	Medium
1370 - 1350	C-H rock	Alkane (CH ₃)	Medium
1250 - 1020	C-N stretch	Aliphatic Amine	Medium
1080 - 1020	C-O stretch	Alcohol (-C-O)	Strong

Note: N-Methyldiethanolamine shows two distinct peaks in the 1080-1020 cm⁻¹ region, which is a characteristic feature.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for **N-Methyldiethanolamine**

m/z	Relative Intensity (%)	Proposed Fragment Ion
119	2.5	[M] ⁺ (Molecular Ion)
88	100.0 (Base Peak)	[M - CH ₂ OH] ⁺
74	2.9	[CH ₂ =N(CH ₃)CH ₂ CH ₂ OH] ⁺
58	5.5	[CH ₃ N(CH ₂)=CH ₂] ⁺
44	73.7	[CH ₂ =NCH ₃] ⁺
42	15.0	[C ₂ H ₄ N] ⁺

Source Temperature: 220 °C,

Sample Temperature: 150 °C,

Ionization Energy: 75 eV[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

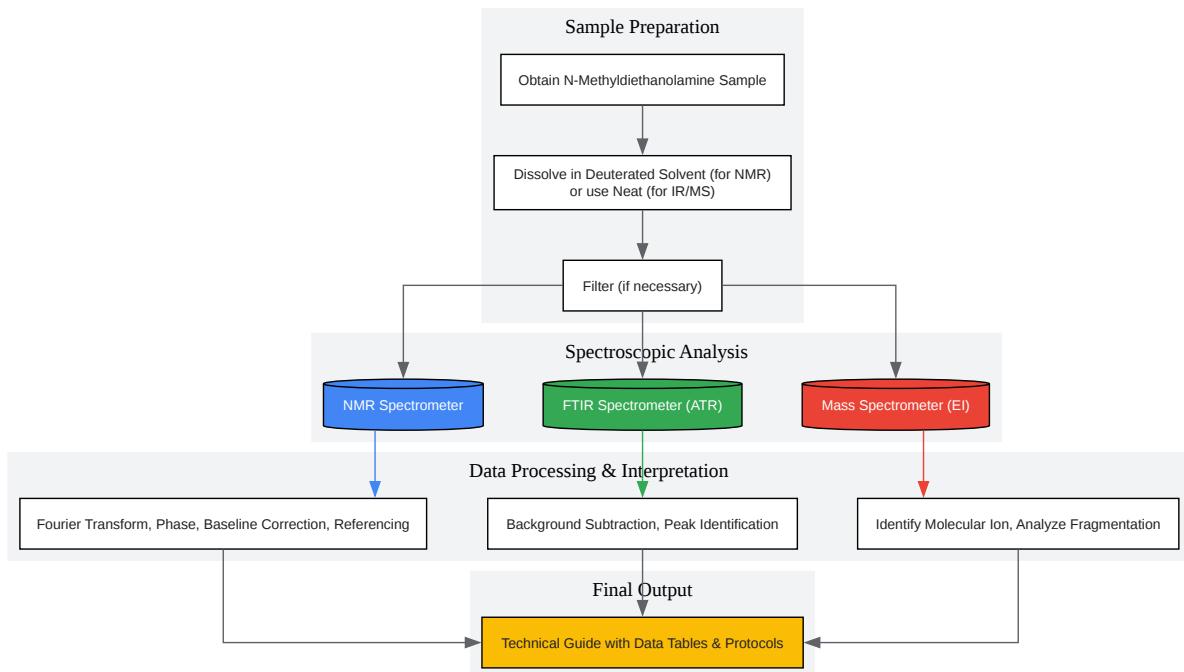
- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of **N-Methyldiethanolamine** in approximately 0.75 mL of deuterated chloroform (CDCl₃).
 - For ¹³C NMR, a more concentrated solution is preferable, dissolving 50-100 mg of the sample in 0.75 mL of CDCl₃.
 - Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - The spectra were acquired on a 90 MHz NMR spectrometer.

- The instrument is locked onto the deuterium signal of the CDCl_3 solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used.
 - For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.
 - The acquisition parameters, such as pulse width, acquisition time, and relaxation delay, are optimized for the specific sample and nucleus being observed.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
 - The spectrum is phased, and the baseline is corrected.
 - The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).
 - Integration of the peaks is performed for the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation:
 - As **N-Methyldiethanolamine** is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is well-suited.
 - Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

- Ensure the crystal is clean before and after the measurement by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.
- Instrument Setup:
 - The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂, water vapor).
- Data Acquisition:
 - The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact.
 - The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
- Data Processing:
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
 - The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.


Mass Spectrometry Protocol

- Sample Introduction:
 - **N-Methyldiethanolamine** is a volatile liquid, making it suitable for direct injection into the mass spectrometer.
 - A small amount of the sample is introduced into the ion source, where it is vaporized.
- Ionization:

- Electron Ionization (EI) is used as the ionization method.
- The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), which can then undergo fragmentation.
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.
 - The spectrum is analyzed to identify the molecular ion and to deduce the structure of the fragments, which provides structural information about the original molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **N-Methyldiethanolamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic analysis of N-Methyldiethanolamine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056640#spectroscopic-analysis-of-n-methyldiethanolamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com